molecular formula C11H19N3O B15326982 1-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine

1-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine

Cat. No.: B15326982
M. Wt: 209.29 g/mol
InChI Key: SKFCGOBVJIRFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 1350479-47-8) is a high-purity, heterocyclic amine building block offered for chemical and pharmaceutical research applications. This compound belongs to the 5-aminopyrazole chemical class, which is extensively utilized as a key precursor in the design and synthesis of a plethora of complex fused heterocyclic systems, such as pyrazoloazines . These fused structures are of significant synthetic and medicinal interest due to their ability to mimic purine bases found in DNA and RNA . The molecular structure incorporates a nucleophilic 5-amino group on the pyrazole ring, a common feature that allows this reagent to undergo condensation and cyclization reactions with various bielectrophilic moieties . The tetrahydro-2H-pyran (THP) substituent can influence the compound's physicochemical properties, such as solubility and lipophilicity, making it a valuable scaffold for medicinal chemistry optimization. Researchers can employ this building block in the exploration of novel compounds for potential applications in drug discovery and materials science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-methyl-5-[2-(oxan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c1-14-11(12)8-9(13-14)5-6-10-4-2-3-7-15-10/h8,10H,2-7,12H2,1H3

InChI Key

SKFCGOBVJIRFNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCC2CCCCO2)N

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation reactions. A Knorr-type synthesis using 1,3-diketones and methylhydrazine derivatives is a common approach. For example, reacting acetylacetone with methylhydrazine in ethanol under reflux yields 1-methylpyrazol-5-amine intermediates. However, introducing substituents at the 3-position necessitates modified precursors.

An alternative route involves palladium-catalyzed Suzuki-Miyaura coupling, as demonstrated in patent EP3280710B1, where pyrazole boronic esters react with aryl halides. Adapting this method, 1-methylpyrazol-5-amine boronic ester could couple with 2-(tetrahydro-2H-pyran-2-yl)ethyl bromide to install the THP-protected ethyl group. The reaction employs bis(triphenylphosphine)palladium(II) chloride (0.6–0.8 mol%) in THF-water with sodium carbonate, achieving yields >80%.

Introducing the 2-(Tetrahydro-2H-Pyran-2-yl)ethyl Substituent

The THP-protected ethyl group is introduced via alkylation or coupling. A two-step protocol is effective:

  • Propargylation : Treat 1-methylpyrazol-5-amine with propargyl bromide in DMF using K₂CO₃ as base, yielding 3-propargyl-1-methyl-1H-pyrazol-5-amine.
  • Hydroalkoxylation : React the propargyl derivative with dihydropyran in the presence of Hg(OAc)₂ catalyst, forming the THP-ethyl group via anti-Markovnikov addition.

Alternatively, direct alkylation using 2-(tetrahydro-2H-pyran-2-yl)ethyl tosylate in acetonitrile with NaH as base achieves moderate yields (50–60%) but requires rigorous exclusion of moisture.

Optimization of Protecting Group Strategies

The amine at position 5 necessitates protection during THP-ethyl installation. Boc (tert-butoxycarbonyl) protection is compatible with subsequent steps:

  • Protect 5-aminopyrazole with Boc₂O in THF-triethylamine.
  • Perform alkylation/coupling.
  • Deprotect with TFA in dichloromethane, yielding the free amine.

Notably, patents EP3280710B1 and WO2016162604A1 highlight the stability of THP groups under acidic conditions, enabling sequential deprotection without side reactions.

Catalytic and Solvent Systems

Palladium catalysts are critical for coupling steps. Reducing Pd loading to 0.5–2 mol% (vs. traditional 5 mol%) minimizes costs while maintaining efficiency. Mixed solvents (THF-water, acetonitrile-water) enhance solubility and phase separation during workup. For instance, post-reaction distillation of THF followed by water addition precipitates intermediates, simplifying isolation.

Characterization and Purity Control

Key analytical data from analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, THP protons), 2.35 (s, N-CH₃), 3.40–3.80 (m, O-CH₂), 5.60 (s, pyrazole H-4).
  • HPLC Purity : >98% achieved via recrystallization from acetonitrile-water (4:1).

Challenges and Alternative Routes

  • Regioselectivity : Competing alkylation at pyrazole N-1 vs. C-3 is mitigated using bulky bases (e.g., LDA).
  • THP Stability : Acidic conditions during Boc deprotection may cleave THP ethers; neutral pH workup (e.g., ammonia addition) preserves the group.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-(tetrahydro-2h-pyran-2-yl)ethyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among 1-Methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine and related pyrazol-5-amine derivatives:

Compound Name Substituents (Position 3) Key Functional Groups Molecular Weight* Notable Features
Target Compound 2-(Tetrahydro-2H-pyran-2-yl)ethyl Cyclic ether, amine ~251.3† Enhanced solubility, metabolic stability
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Trifluoromethyl, 4-fluorophenyl CF₃, fluorophenyl 280.2 Electron-withdrawing groups, lipophilic
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine 1-(2-Thienyl)ethyl Thiophene, amine 209.3 Aromatic sulfur, π-π interactions
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl, ethylamine Pyridine, alkylamine 203.2 Basic nitrogen, hydrogen bonding
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (3-Methylthiophen-2-yl)methyl Thiophene, methyl 193.3 Steric hindrance, sulfur reactivity
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 4-(4-Methylphenyl)-1,3-thiazol-2-yl Thiazole, methylphenyl 297.4 Heterocyclic nitrogen/sulfur, planar

*Calculated based on molecular formulas; †estimated from structural similarity.

Key Observations:
  • Solubility and Polarity : The THP group in the target compound likely improves solubility in polar organic solvents compared to purely aromatic (e.g., thiophene, phenyl) or lipophilic (e.g., CF₃) substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity at the pyrazole core, whereas electron-donating groups (e.g., THP) may stabilize the amine moiety.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step strategies:

Precursor Preparation : Start with a pyrazole core (e.g., 5-aminopyrazole derivatives) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For the tetrahydro-2H-pyran-ethyl group, consider using a THP-protected alcohol intermediate, followed by deprotection .

Coupling Reactions : Use reagents like EDCI/HOBt for amide bond formation or Suzuki-Miyaura coupling for aryl/heteroaryl attachments. For sterically hindered groups, optimize catalyst systems (e.g., Pd(PPh₃)₄) .

Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound .

Yield Optimization : Adjust reaction temperature (e.g., 60–80°C for THP deprotection) and stoichiometry (1.2–1.5 equivalents of alkylating agents) to minimize side products .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Spectroscopic Analysis :

  • NMR : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the THP group shows distinct signals at δ 3.5–4.0 ppm (ether protons) and δ 1.2–1.8 ppm (methylene protons) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺: calculated for C₁₂H₂₂N₃O: 232.18) with electrospray ionization (ESI) .

X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between NH₂ and THP oxygen) .

Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Q. What strategies improve the compound’s stability and solubility for in vitro assays?

Methodological Answer:

Solubility Enhancement :

  • Use co-solvents (DMSO for stock solutions, diluted in PBS with ≤1% DMSO for assays) .
  • Modify substituents: Introduce polar groups (e.g., hydroxyl) on the THP ring to increase aqueous solubility .

Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Avoid acidic conditions (pH <5) to prevent THP ring opening .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? Insights from structure-activity relationships (SAR).

Methodological Answer:

Substituent Variation : Compare analogs with different substituents (e.g., THP vs. phenyl or thiophene groups) using enzymatic assays (e.g., kinase inhibition). For example:

  • THP-ethyl group : Enhances blood-brain barrier penetration due to lipophilicity .
  • Methyl vs. ethyl groups : Ethyl substitutions may improve receptor binding affinity by filling hydrophobic pockets .

Bioisosteric Replacement : Replace the THP group with tetrahydropyran-4-yl or piperidine to assess metabolic stability .

Q. What experimental approaches elucidate its mechanism of action in biological systems?

Methodological Answer:

Target Identification :

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

Cellular Pathway Analysis :

  • Perform RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) .

In Silico Docking : Use AutoDock Vina to model interactions with predicted targets (e.g., ATP-binding sites) .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or solubility values)?

Methodological Answer:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and serum-free media to reduce variability .
  • Validate solubility via nephelometry (dynamic light scattering) instead of visual inspection .

Cross-Validate with Structural Analogs : Compare data with compounds sharing core scaffolds but differing in substituents (see SAR table above) .

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.